molecular formula C6H7NS B1465117 5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 933726-76-2

5,6-dihydro-4H-thieno[2,3-c]pyrrole

Cat. No.: B1465117
CAS No.: 933726-76-2
M. Wt: 125.19 g/mol
InChI Key: ILIZNFIPIKPITN-UHFFFAOYSA-N
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Description

“5,6-dihydro-4H-thieno[2,3-c]pyrrole” is a compound that has been studied for its potential use in the treatment of cancer . It is capable of acting as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. For instance, a general, convenient route toward N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles was accomplished by the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines in a solution of sodium cyanoborohydride and methanol/acetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using density functional theory (DFT) at the B3LYP/6-31G (d) level . This allows for the determination of optimized geometries, electron-state-density distributions, and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, the Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) finally gave a promising PT-ttTPD polymer showing well-ordered inter-chain orientation in the BHJ active layer .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various methods. For instance, its optical, electrochemical, and photovoltaic properties were investigated in one study .

Scientific Research Applications

1. Scaffold for Compound Libraries in Drug Discovery

5,6-Dihydro-4H-thieno[2,3-c]pyrrole and its derivatives, like hexahydro-2H-thieno[2,3-c]pyrrole, have been proposed as low molecular weight polar scaffolds for constructing compound libraries in the search for new drugs. Practical syntheses of these derivatives have been developed, demonstrating the potential of these scaffolds to generate libraries of 3D-shaped molecules which can be significant in pharmaceutical research (Yarmolchuk et al., 2011).

2. Electropolymerization and Redox Properties

The synthesis and electropolymerization of thieno[3,4-c]pyrrole-based monomers have been explored for their redox and optical properties. These properties are important in the development of materials with potential applications in electronics and energy storage (Çakal et al., 2020).

3. Organic Electronics and Photothermal Conversion

Thieno-isoindigo derivatives based on this compound have been synthesized for use in organic electronics. Their applications include ambipolar field-effect transistors and photothermal conversion, demonstrating the material's ability to convert near-infrared light to heat efficiently (Zhang et al., 2017).

4. Dye-Sensitized Solar Cells

Asymmetric thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole-based sensitizers have been synthesized using this chemical structure. They exhibit high photocurrents and power conversion efficiency in dye-sensitized solar cells, highlighting their potential in solar energy applications (Wang et al., 2017).

5. Polymer Solar Cells

Thieno[3,4-c]pyrrole-based copolymers have been synthesized and used as donor materials in polymer solar cells, showing power conversion efficiencies under specific illumination conditions. This highlights their potential in renewable energy technologies (Badgujar et al., 2015).

Mechanism of Action

Future Directions

The future directions for the study of “5,6-dihydro-4H-thieno[2,3-c]pyrrole” could involve further exploration of its potential use in the treatment of cancer . Additionally, its potential use in the development of better photovoltaic polymers based on the TPD moiety could also be explored .

Biochemical Analysis

Biochemical Properties

5,6-Dihydro-4H-thieno[2,3-c]pyrrole plays a crucial role in biochemical reactions, particularly as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins . This compound interacts with enzymes such as E1, which is involved in the SUMOylation process. By inhibiting E1, this compound can modulate the SUMOylation pathway, affecting various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a SUMO inhibitor can lead to alterations in the SUMOylation of target proteins, thereby impacting cell function and signaling pathways . Additionally, this compound has demonstrated potential anticancer properties by affecting the proliferation and survival of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the E1 enzyme, inhibiting its activity and preventing the SUMOylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses, making it a potent modulator of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of the SUMOylation pathway . Its degradation over time can lead to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the SUMOylation pathway without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the SUMOylation of metabolic enzymes, thereby influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . The transport and distribution mechanisms ensure that this compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to effectively inhibit the SUMOylation pathway and modulate cellular processes .

Properties

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIZNFIPIKPITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 5,6-dihydro-4H-thieno[2,3-c]pyrroles be synthesized?

A1: These compounds are synthesized through a ring closure reaction. This involves reacting methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with various primary amines. [] You can find more details about this reaction in the paper "Iso-anellated thienopyrroles: The chemistry of 5,6-dihydro-4H-thieno[2,3-c]pyrroles and 5H-thieno[2,3-c]pyrroles."

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